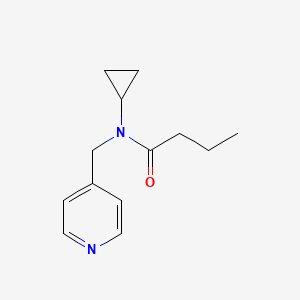
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids, which are important signaling molecules in the body. By inhibiting FAAH, N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anti-anxiety and anti-depressant effects. It has also been shown to have potential applications in the treatment of addiction and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in the body. However, one limitation of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide. One area of interest is its potential applications in the treatment of pain and inflammation. Another area of interest is its potential applications in the treatment of addiction and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide, as well as its potential side effects and limitations.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide involves the reaction of cyclopropylamine with 4-pyridinecarboxaldehyde, followed by the addition of butyric anhydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide has been the subject of numerous scientific studies, particularly in the field of cannabinoid research. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide increases the levels of endocannabinoids in the body, which can have a range of physiological effects.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-13(16)15(12-4-5-12)10-11-6-8-14-9-7-11/h6-9,12H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQTZVKRBLDEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=NC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-thiophen-3-yl-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7566886.png)
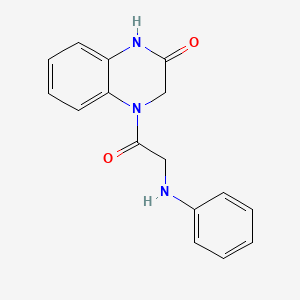
![[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone](/img/structure/B7566896.png)
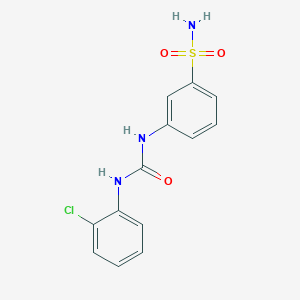
![methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7566917.png)
![2-(methylamino)-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B7566940.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7566957.png)
![3-[4-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566965.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7566970.png)
![3-[4-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7566978.png)
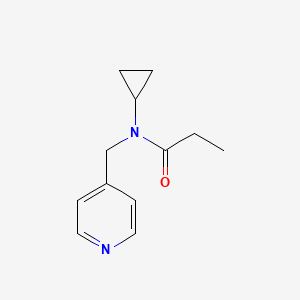
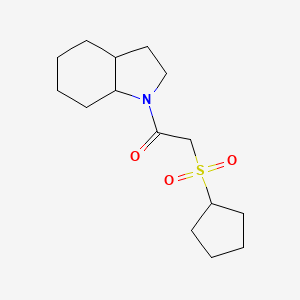
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)